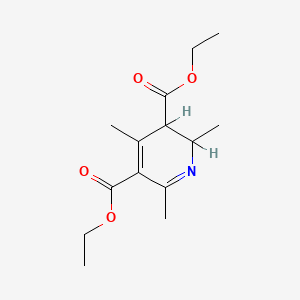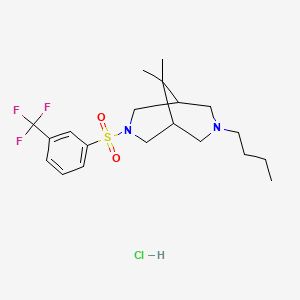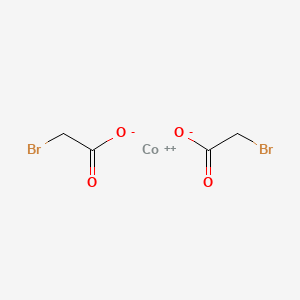
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with 2-pyridone in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A similar compound with a dihydro structure, differing in its hydrogenation state.
4H-Pyrano(2,3-b)pyridin-4-one: Another related compound with a different substitution pattern on the pyrano-pyridinone core.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-bromophenyl)- is unique due to its specific bromophenyl substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
148190-17-4 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-4-1-3-9(7-10)13-8-11(17)14-12(18-13)5-2-6-16-14/h1-8H |
Clave InChI |
OROKKDMWEZIQGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)









